P2X7 Potency vs ATP Across Species
In recombinant P2X7 receptor assays, BzATP exhibits 5- to 30-fold greater potency than ATP across human, rat, and mouse orthologues. EC50 values for BzATP at human, rat, and mouse P2X7 receptors are 0.7 μM, 3.6 μM, and 285 μM, respectively, compared to ATP EC50 ranges of 0.7–5.7 μM (human), 1.7–16.2 μM (rat), and 0.3–2.3 μM (mouse) [1][2]. This translates to a calculated potency advantage of approximately 5- to 10-fold for human and rat receptors, and up to 30-fold for mouse P2X7 [3]. In canine erythrocytes expressing endogenous P2X7 receptors, BzATP (EC50 ≈ 7 μM) was approximately 44-fold more potent than ATP (EC50 ≈ 309 μM) in stimulating Rb+ efflux [4].
| Evidence Dimension | Agonist potency at P2X7 receptor (EC50) |
|---|---|
| Target Compound Data | Human: 0.7 μM; Rat: 3.6 μM; Mouse: 285 μM; Canine: ≈7 μM |
| Comparator Or Baseline | ATP: Human: 0.7–5.7 μM; Rat: 1.7–16.2 μM; Mouse: 0.3–2.3 μM; Canine: ≈309 μM |
| Quantified Difference | 5- to 10-fold greater potency for human/rat; up to 30-fold for mouse; ~44-fold for canine |
| Conditions | Recombinant human, rat, mouse P2X7 receptors expressed in HEK293 cells (calcium influx and Yo-Pro uptake assays); endogenous canine P2X7 receptors in erythrocytes (86Rb+ efflux assay) |
Why This Matters
The 5- to 44-fold potency advantage enables robust P2X7 activation at concentrations that minimize off-target purinergic effects and ATP degradation artifacts.
- [1] Donnelly-Roberts D, Namovic MT, Han P, Jarvis MF. Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. Br J Pharmacol. 2009;157(7):1203-1214. PMID: 19558545 View Source
- [2] Illes P, et al. Table 1: EC50 or IC50 values for P2X receptor ligands. Int J Mol Sci. 2020;21(14):5005. PMID: 32679722 View Source
- [3] Bertin Bioreagent. BzATP (triethylammonium salt) Product Datasheet. CAT N°: 15577. View Source
- [4] Sluyter R, et al. Canine erythrocytes express the P2X7 receptor: greatly increased function compared with human erythrocytes. Am J Physiol Regul Integr Comp Physiol. 2007;293(5):R2090-R2098. PMID: 17761513 View Source
